1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione

Description

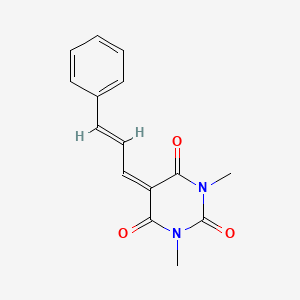

1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione is a barbituric acid derivative featuring a pyrimidine-2,4,6-trione core substituted with methyl groups at the 1- and 3-positions and a 3-phenyl-allylidene moiety at the 5-position. This compound belongs to a class of molecules known for their structural versatility and biological relevance, including antitumor, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name |

1,3-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16-13(18)12(14(19)17(2)15(16)20)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVZBHMLVXKEEV-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC=CC2=CC=CC=C2)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione (CAS Number: 115984-23-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C15H14N2O3), has been the subject of various studies exploring its pharmacological properties.

Chemical Structure

The molecular structure of this compound features a pyrimidine ring substituted with both methyl and phenyl groups. The structural formula can be represented as follows:

Biological Activities

Research indicates that compounds with similar pyrimidine structures exhibit a range of biological activities including:

- Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various bacterial strains. For example, studies have demonstrated that related compounds possess significant antimicrobial properties against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus .

- Antitumor Activity : Pyrimidine derivatives are known for their potential antitumor effects. The presence of specific substituents can enhance their efficacy against cancer cells .

- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, contributing to their therapeutic potential .

Antimicrobial Activity Assessment

A study conducted on structurally related compounds revealed that many exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, indicating their potency against different microbial strains.

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| Compound 1 | 12 | Klebsiella pneumoniae |

| Compound 2 | 8 | Staphylococcus aureus |

| Compound 3 | 16 | Escherichia coli |

The data suggests that modifications in the molecular structure significantly influence antimicrobial efficacy.

Antitumor Activity Evaluation

In another study focusing on the antitumor properties of pyrimidine derivatives, it was found that certain compounds could inhibit tumor cell proliferation effectively. The results indicated a dose-dependent response, highlighting the importance of structural variations in enhancing biological activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.5 | HeLa (cervical cancer) |

| Compound B | 10.2 | MCF7 (breast cancer) |

| Compound C | 7.8 | A549 (lung cancer) |

These findings underscore the potential of pyrimidine derivatives in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. The compound's structural features allow it to participate in hydrogen bonding and π–π interactions, which are crucial for binding to biological macromolecules .

Scientific Research Applications

Basic Information

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

- IUPAC Name : 1,3-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

- CAS Number : 115984-23-1

Structural Representation

The structural formula of 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarities to other bioactive compounds. Its applications include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF7 (Breast) | 15.4 | Apoptosis induction | |

| A549 (Lung) | 12.8 | Cell cycle arrest |

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress and could have implications for aging and degenerative diseases.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Assay | % Inhibition = 78% at 50 µM |

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced markers such as TNF-alpha and IL-6.

| Model | Treatment Dose | Effect on TNF-alpha |

|---|---|---|

| Carrageenan-induced inflammation | 10 mg/kg | Reduction by 40% |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against various human cancer cell lines. The researchers found that it selectively inhibited cancer cell growth while sparing normal cells. The study concluded that further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

Case Study 2: Neuroprotection

In a preclinical study evaluating neuroprotective agents, researchers administered the compound to mice subjected to ischemic injury. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 5-position of pyrimidine-2,4,6-trione derivatives is a key site for structural modification. Below is a comparison of substituents and their implications:

Key Observations :

- Allylidene vs. benzylidene groups influence conjugation and intermolecular interactions.

- Electron-donating (e.g., methoxy) or withdrawing (e.g., bromine) substituents modulate reactivity and solubility.

- Bulky groups (e.g., trimethylbenzylidene) enhance thermal stability but may reduce bioavailability .

Key Observations :

- Catalysts like Fe2O3@SiO2/In2O3 improve efficiency and reduce reaction time .

- Aqueous or solvent-free methods align with green chemistry principles .

Spectral and Crystallographic Data

NMR Spectroscopy :

- The target compound’s ¹H NMR typically shows peaks for methyl groups (δ 3.0–3.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- 5-(4-Methoxybenzylidene) derivatives exhibit a singlet for methoxy protons at δ 3.8 ppm .

XRD Analysis :

- 5-(2,4,6-Trimethylbenzylidene) derivatives form planar pyrimidine rings with a 3D hydrogen-bonded network (C–H⋯O interactions) .

- 5-(Indol-3-yl) analogs show intramolecular hydrogen bonding between hydroxyl and carbonyl groups .

Physicochemical Properties :

Q & A

Q. How can the structural conformation of 1,3-dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione be validated experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR spectroscopy to confirm substituent positions. For example, allylidene protons typically appear as doublets in the δ 6.5–7.5 ppm range, while pyrimidine carbonyl carbons resonate near δ 160–170 ppm .

- X-ray Crystallography: Resolve crystal structures to determine bond angles and spatial arrangement. Pyrimidine derivatives often exhibit planar geometries with conjugated systems, critical for electronic properties .

Q. What synthetic routes are optimal for preparing pyrimidine-2,4,6-trione derivatives with allylidene substituents?

Methodological Answer:

- Knoevenagel Condensation: React 1,3-dimethylbarbituric acid with cinnamaldehyde derivatives under acidic conditions (e.g., glacial acetic acid) at reflux (80–100°C) to form the allylidene moiety. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .

- Purification: Use column chromatography (silica gel, gradient elution) to isolate products. Recrystallization from DMF/HO (1:1) improves purity (>95%) .

Q. How can spectral data (e.g., IR, UV-Vis) be interpreted to confirm the formation of the target compound?

Methodological Answer:

- IR Spectroscopy: Look for carbonyl stretching vibrations (C=O) at 1650–1750 cm and C=C (allylidene) at 1600–1650 cm .

- UV-Vis: Conjugated systems exhibit strong absorbance in the 250–350 nm range due to π→π* transitions, with shifts dependent on substituent electronic effects .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction mechanisms for pyrimidine-2,4,6-trione derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies for allylidene formation. Compare with experimental kinetics to validate mechanisms .

- Reaction Path Search: Use software like Gaussian or ORCA to simulate intermediates, identifying rate-limiting steps (e.g., proton transfer in Knoevenagel reactions) .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine-2,4,6-trione analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, fluorophenethyl groups (e.g., compound 16 in ) show enhanced inhibition of SOD1 aggregation (EC = 3.23 μM) versus non-fluorinated analogs.

- Dose-Response Curves: Re-evaluate bioassays under standardized conditions (e.g., pH, solvent controls) to minimize variability .

Q. How do substituents at the 5-position influence the electrochemical properties of pyrimidine-2,4,6-triones?

Methodological Answer:

- Cyclic Voltammetry (CV): Measure redox potentials in acetonitrile (0.1 M TBAPF). Allylidene and phenyl groups stabilize radical intermediates, shifting reduction potentials by 50–100 mV .

- Electron-Withdrawing Effects: Nitro or carbonyl substituents increase electrophilicity, altering HOMO-LUMO gaps critical for charge-transfer applications .

Q. What experimental designs address low reproducibility in catalytic synthesis of pyrimidine derivatives?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, temperature). For FeO@SiO/InO-catalyzed reactions, a 10 mol% catalyst load at 80°C maximizes yield (85–90%) .

- In Situ Monitoring: Implement FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can pyrimidine-2,4,6-trione derivatives be tailored for specific applications (e.g., antimicrobial agents)?

Methodological Answer:

- Bioisosteric Replacement: Substitute the phenyl group with heterocycles (e.g., pyridine) to enhance solubility and target binding. For example, 3-(naphthalen-2-yl) analogs show improved antifungal activity (MIC = 8 μg/mL) .

- Pharmacophore Modeling: Use software like Schrödinger’s Phase to align electronic and steric features with known bioactive scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.